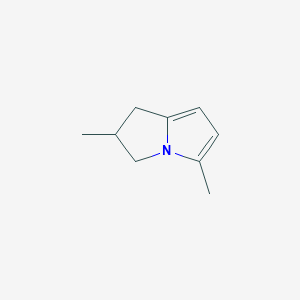

![molecular formula C9H7F2IO2 B3360192 2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane CAS No. 885590-98-7](/img/structure/B3360192.png)

2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane

Vue d'ensemble

Description

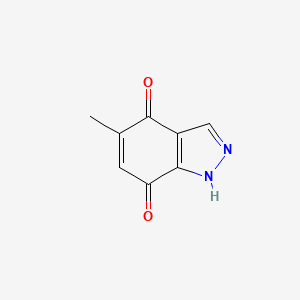

2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane is an organofluorine compound . It has a molecular formula of C9H7F2IO2 and a molecular weight of 312.05 g/mol .

Synthesis Analysis

The synthesis of dioxolanes can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A detailed characterization of the cationic ring-opening polymerization of 1,3-dioxolane via the Active Monomer mechanism has been made by a combination of gel permeation chromatography, 1H NMR, and matrix-assisted laser desorption/ionization time of flight mass spectrometry .Molecular Structure Analysis

The molecular structure of 2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane is based on structures generated from information available in ECHA’s databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The cationic ring-opening polymerization of acetals is prone to cyclization of the polymer chains. This is also the case for the polymerization of 1,3-dioxolane . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Applications De Recherche Scientifique

Pharmaceutical Research

In the realm of pharmaceutical research, this compound serves as a crucial building block in the synthesis of innovative drug candidates . Its unique structural features and chemical properties enable the development of targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .

Organic Synthesis

The compound is a valuable asset for researchers and chemists seeking precision and performance in their experiments . It can unlock a world of possibilities in various applications, from organic synthesis .

Materials Science

The compound also has potential applications in materials science . Its unique blend of chemical properties could be leveraged to develop new materials with enhanced characteristics.

Green Chemistry

The compound has been used in the synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions . This represents an application of the principles of green chemistry, which seeks to reduce the environmental impact of chemical processes.

Dopamine Receptor Modulation

Isoindolines and isoindoline-1,3-dione, which can be synthesized from this compound, have been found to modulate the dopamine receptor D3 . This suggests a potential application as antipsychotic agents .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease .

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used in pharmaceutical research as a building block in the synthesis of innovative drug candidates .

Mode of Action

Its unique structural features, including a dioxolane ring with fluorine and iodine substituents, suggest that it may interact with its targets in a unique manner .

Biochemical Pathways

Its use in pharmaceutical research suggests that it may have the potential to influence a variety of biochemical processes .

Pharmacokinetics

Its molecular weight of 31205g/mol suggests that it may have suitable pharmacokinetic properties for drug development .

Result of Action

Its use in pharmaceutical research suggests that it may have the potential to address a wide range of health conditions, from neurological disorders to metabolic diseases .

Action Environment

Its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(2,3-difluoro-4-iodophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c10-7-5(9-13-3-4-14-9)1-2-6(12)8(7)11/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBAWEYGYCGAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=C(C=C2)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B3360118.png)

![7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360142.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-b]indole](/img/structure/B3360190.png)